1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899732-22-0
VCID: VC5809657
InChI: InChI=1S/C18H18ClN3O3S3/c19-15-4-5-16(27-15)28(24,25)22-8-6-11(7-9-22)17(23)21-18-13(10-20)12-2-1-3-14(12)26-18/h4-5,11H,1-3,6-9H2,(H,21,23)
SMILES: C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Molecular Formula: C18H18ClN3O3S3
Molecular Weight: 455.99

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide

CAS No.: 899732-22-0

Cat. No.: VC5809657

Molecular Formula: C18H18ClN3O3S3

Molecular Weight: 455.99

* For research use only. Not for human or veterinary use.

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide - 899732-22-0

Specification

CAS No. 899732-22-0
Molecular Formula C18H18ClN3O3S3
Molecular Weight 455.99
IUPAC Name 1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C18H18ClN3O3S3/c19-15-4-5-16(27-15)28(24,25)22-8-6-11(7-9-22)17(23)21-18-13(10-20)12-2-1-3-14(12)26-18/h4-5,11H,1-3,6-9H2,(H,21,23)
Standard InChI Key GZJVUKOFBRVFLJ-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Piperidine ring: Serves as a central scaffold, providing conformational flexibility and hydrogen-bonding capabilities via the carboxamide group .

  • 5-Chlorothiophene sulfonyl group: Attached to the piperidine nitrogen, this moiety introduces electron-withdrawing characteristics, potentially enhancing metabolic stability and target binding .

  • 3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophene: A fused bicyclic system with a cyano substituent, contributing to planar rigidity and dipole interactions .

PropertyValueSource
Molecular FormulaC₁₈H₁₇ClN₃O₃S₃
Molecular Weight470.0 g/mol
Hydrogen Bond Acceptors7
Rotatable Bonds6
Partition Coefficient (logP)~2.7 (estimated)

The polar surface area of 57.4 Ų suggests moderate membrane permeability, while the logSw value of -3.55 indicates limited aqueous solubility, necessitating formulation optimization for in vivo applications.

Synthesis and Characterization

Proposed Synthetic Route

While explicit details for CAS 899732-22-0 are scarce, analogous compounds suggest a multi-step synthesis:

  • Cyclopenta[b]thiophene Formation: Cyclocondensation of thiophene derivatives with cyclopentanone precursors, followed by cyano substitution at the 3-position via nitration and reduction .

  • Piperidine Sulfonylation: Reaction of piperidine-4-carboxylic acid with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to install the sulfonyl group .

  • Amide Coupling: Activation of the piperidine carboxylate (e.g., using HATU or EDCl) and coupling with the cyclopenta[b]thiophen-2-amine .

Characterization Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR would confirm regiochemistry, particularly the sulfonyl and cyano group placements.

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula via exact mass matching .

  • X-ray Diffraction: If crystallized, XRD could resolve stereochemical details of the fused bicyclic system .

Biological Activity and Mechanistic Insights

Hypothesized Targets

The structural features align with inhibitors of:

  • Kinases: Sulfonamide-piperidine motifs are prevalent in ATP-competitive kinase inhibitors (e.g., VEGFR, EGFR) .

  • Proteases: The sulfonyl group may coordinate catalytic serine or cysteine residues in proteolytic enzymes .

  • Bacterial Enzymes: Chlorothiophene derivatives exhibit activity against bacterial dihydrofolate reductase (DHFR) .

Comparative Analysis with Analogues

  • L629-1062 (ChemDiv): Shares the (5-chlorothiophen-2-yl)sulfonyl-piperidine motif but substitutes the cyclopenta[b]thiophene with a cyclopropylpropanamide group. It demonstrates moderate logP (2.69) and is screened for protein-protein interaction modulation .

  • N-{3-carbamoyl...piperidine-4-carboxamide (CAS 946244-66-2): Replaces the cyano group with a carbamoyl, reducing electron-withdrawing effects and altering target selectivity.

Pharmacokinetic and Toxicity Profiling

Absorption and Metabolism

  • Oral Bioavailability: Moderate permeability (logD ~2.7) may enable absorption, but first-pass metabolism via hepatic CYP450 enzymes is likely due to the sulfonyl group .

  • Metabolites: Potential sulfone oxidation or thiophene ring hydroxylation, requiring toxicity assessment of resultant intermediates.

Toxicity Considerations

  • Cytotoxicity: Thiophene derivatives can form reactive metabolites (e.g., thiophene-S-oxide), necessitating in vitro cytotoxicity screening .

  • hERG Inhibition: Piperidine-containing compounds risk QT prolongation; patch-clamp assays are recommended .

Applications in Drug Discovery

Screening Libraries

Included in sp³-enriched libraries for its three-dimensional structure, enhancing hit rates in target-based screens . Prioritized for:

  • Kinase Inhibitor Discovery: Structural similarity to known kinase binders supports high-throughput screening against oncogenic kinases .

  • Antimicrobial Development: Chlorothiophene motifs are explored in antibacterial and antifungal agents .

Structure-Activity Relationship (SAR) Optimization

Key modifications to enhance potency and safety:

  • Cyano Group Replacement: Substituting with halogens or alkyl groups to modulate electronic effects and solubility .

  • Piperidine Substituents: Introducing methyl or fluorine to improve metabolic stability .

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